

Application Notes: JNJ-39758979 dihydrochloride for T-Cell Activation Studies

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Compound of Interest

Compound Name: JNJ-39758979 dihydrochloride

Cat. No.: B608215

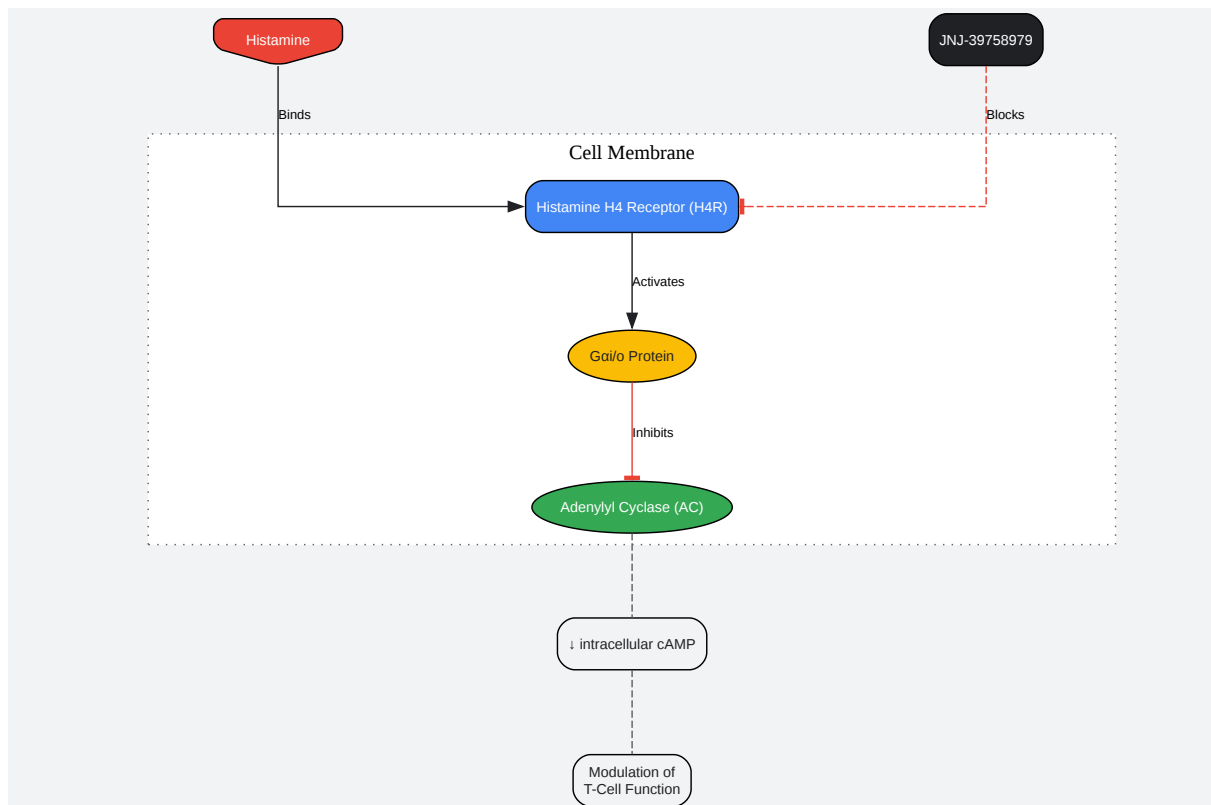
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Introduction

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] The H4 receptor is primarily expressed on cells of hematopoietic origin, including T-cells, and is involved in mediating immune and inflammatory responses.[3][4] Histamine, acting through the H4R, can modulate T-cell differentiation and chemotaxis, suggesting that the H4R plays a significant role in T-cell mediated immunity.[3][5] **JNJ-39758979 dihydrochloride**, by selectively blocking this receptor, serves as a valuable chemical probe for investigating the precise role of H4R signaling in T-cell activation, proliferation, and effector functions. These application notes provide detailed protocols for utilizing JNJ-39758979 in in vitro T-cell activation assays.

Mechanism of Action

JNJ-39758979 is a high-affinity competitive antagonist for the H4 receptor.[6] It exhibits greater than 80-fold selectivity for H4R over the other human histamine receptors (H1R, H2R, H3R).[1][2] The H4 receptor is coupled to G*α*i/o proteins; its activation by histamine leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and mobilization of intracellular calcium.[4][7] JNJ-39758979 blocks these downstream signaling events by preventing histamine from binding to the receptor.



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Caption: H4R signaling pathway and antagonism by JNJ-39758979.

Data Presentation

The following tables summarize the binding affinities and selectivity of JNJ-39758979.

Table 1: Binding Affinity (K_i) of JNJ-39758979 for H4 Receptors

Species	Receptor	Ki (nM)
Human	Histamine H4	12.5[2][6][8][9]
Mouse	Histamine H4	5.3[9]
Monkey	Histamine H4	25[9]
Rat	Histamine H4	188[9]
Guinea Pig	Histamine H4	306[9]

Table 2: Selectivity of JNJ-39758979 for Human Histamine Receptors

Receptor	Ki (nM)	Selectivity vs. H4R
Histamine H4	12.5	-
Histamine H1	>1,000	>80-fold[1][8]
Histamine H2	>1,000	>80-fold[1][8]
Histamine H3	1,043	~83-fold[8]

Experimental Protocols

This section provides a detailed protocol for assessing the impact of JNJ-39758979 on the activation, proliferation, and cytokine production of human T-cells stimulated in vitro.

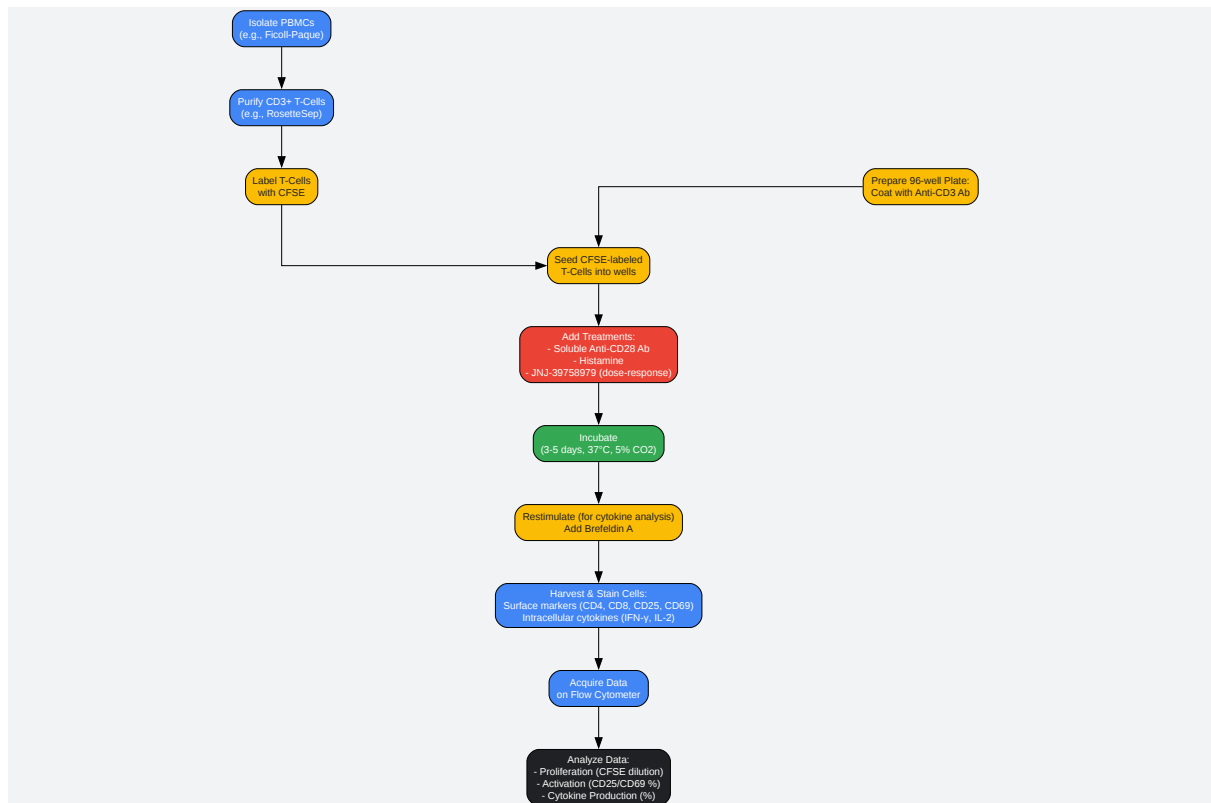
Protocol 1: In Vitro Human T-Cell Activation Assay

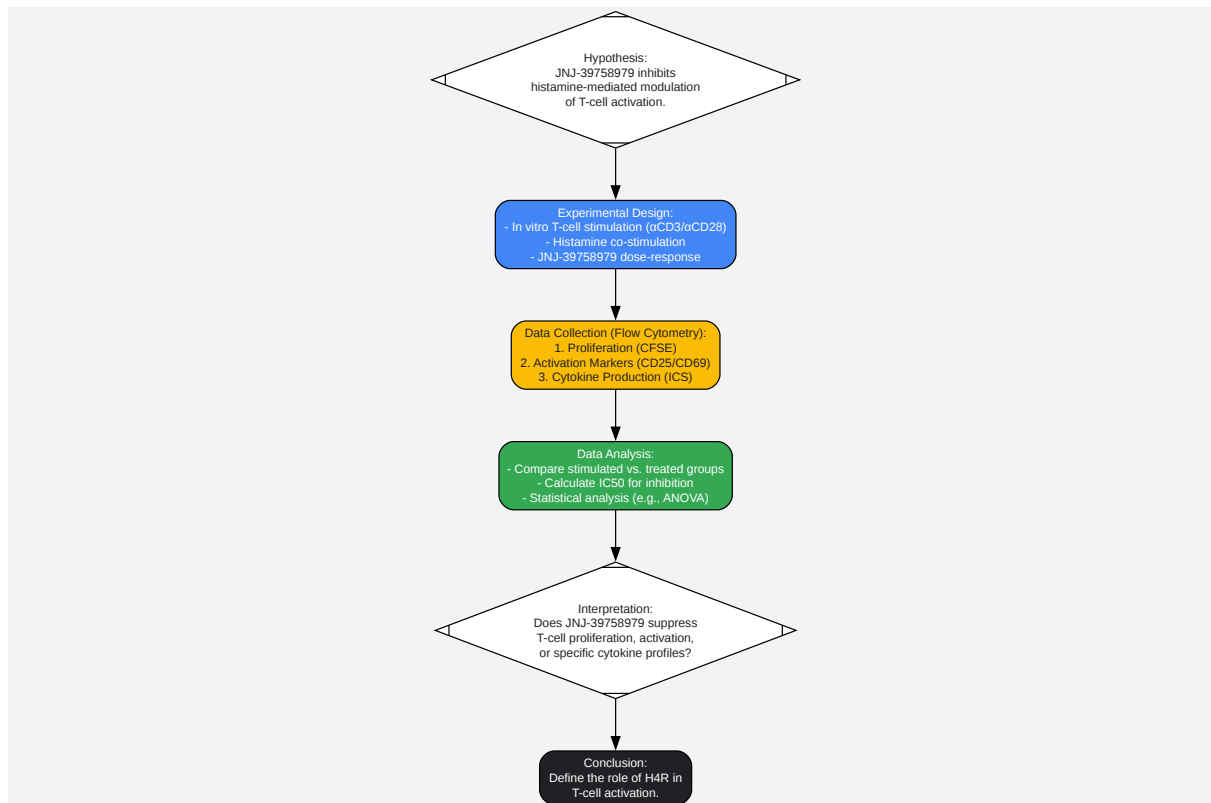
Objective: To determine the effect of JNJ-39758979 on T-cell activation by measuring proliferation (CFSE dilution), activation marker expression (CD25/CD69), and cytokine production (IFN- γ /IL-2).

Materials:

- **JNJ-39758979 dihydrochloride** (Soluble in water or DMSO to 100 mM)[6]
- Human Peripheral Blood Mononuclear Cells (PBMCs)

- RosetteSep™ Human T-Cell Enrichment Cocktail (or similar)
- RPMI-1640 medium with L-glutamine
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution
- Anti-Human CD3 Antibody (functional grade, clone OKT3 or UCHT1)
- Anti-Human CD28 Antibody (functional grade, clone CD28.2)
- Histamine dihydrochloride
- Carboxyfluorescein succinimidyl ester (CFSE)
- Fluorescently conjugated antibodies for flow cytometry: Anti-CD4, Anti-CD8, Anti-CD25, Anti-CD69, Anti-IFN- γ , Anti-IL-2
- Brefeldin A (Golgi transport inhibitor)
- Sterile 96-well flat-bottom culture plates
- Sterile PBS





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